

Spectroscopic Analysis of Methyl 2-amino-4-methoxybutanoate: A Comparative Guide

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Compound of Interest

Compound Name: *Methyl 2-amino-4-methoxybutanoate*

Cat. No.: *B3117638*

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For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative spectroscopic analysis of **Methyl 2-amino-4-methoxybutanoate**, a key building block in medicinal chemistry, against viable alternatives. By presenting predicted and experimental data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a practical reference for the unambiguous identification and characterization of this compound.

Comparative Spectroscopic Data

To facilitate clear and rapid analysis, the following tables summarize the predicted spectroscopic data for **Methyl 2-amino-4-methoxybutanoate** and the experimental data for two structurally similar alternatives: Methionine methyl ester and Homoserine methyl ester.

Table 1: ^1H NMR Spectroscopic Data (Predicted and Experimental, 500 MHz, CDCl_3)

Compound	δ (ppm)	Multiplicity	Integration	Assignment
Methyl 2-amino-4-methoxybutanoate (Predicted)	~3.70	s	3H	-OCH ₃ (ester)
~3.55	t	1H	-CH(NH ₂)	
~3.35	s	3H	-OCH ₃ (ether)	
~3.30	t	2H	-CH ₂ -O-	
~2.00	m	2H	-CH ₂ -CH(NH ₂)	
~1.60	br s	2H	-NH ₂	
Methionine methyl ester (Experimental)	3.74	s	3H	-OCH ₃ (ester)
3.69	t	1H	-CH(NH ₂)	
2.58	t	2H	-CH ₂ -S-	
2.11	s	3H	-S-CH ₃	
2.08-1.95	m	2H	-CH ₂ -CH(NH ₂)	
1.68	br s	2H	-NH ₂	
Homoserine methyl ester (Experimental)	3.75	s	3H	-OCH ₃
3.80-3.70	m	2H	-CH ₂ -OH	
3.55	dd	1H	-CH(NH ₂)	
2.05-1.90	m	2H	-CH ₂ -CH(NH ₂)	
2.50 (variable)	br s	1H	-OH	
1.70	br s	2H	-NH ₂	

Table 2: ^{13}C NMR Spectroscopic Data (Predicted and Experimental, 125 MHz, CDCl_3)

Compound	δ (ppm)	Assignment
Methyl 2-amino-4-methoxybutanoate (Predicted)	~174.0	C=O (ester)
	~70.0	-CH ₂ -O-
	~58.0	-OCH ₃ (ether)
	~52.0	-CH(NH ₂)
	~51.0	-OCH ₃ (ester)
	~30.0	-CH ₂ -CH(NH ₂)
Methionine methyl ester (Experimental)	174.8	C=O (ester)
	52.8	-CH(NH ₂)
	52.2	-OCH ₃ (ester)
	31.5	-CH ₂ -CH(NH ₂)
	30.2	-CH ₂ -S-
	15.4	-S-CH ₃
Homoserine methyl ester (Experimental)	175.2	C=O (ester)
	60.5	-CH ₂ -OH
	53.0	-CH(NH ₂)
	52.5	-OCH ₃ (ester)
	35.0	-CH ₂ -CH(NH ₂)

Table 3: IR Spectroscopic Data (Predicted and Experimental, cm^{-1})

Compound	ν (cm ⁻¹)	Functional Group
Methyl 2-amino-4-methoxybutanoate (Predicted)	3400-3200	N-H stretch (amine)
2950-2850	C-H stretch (alkane)	
1740	C=O stretch (ester)	
1100	C-O stretch (ether and ester)	
Methionine methyl ester (Experimental)	3380, 3310	N-H stretch (amine)
2950, 2850	C-H stretch (alkane)	
1738	C=O stretch (ester)	
1215	C-O stretch (ester)	
Homoserine methyl ester (Experimental)	3400-3200 (broad)	O-H and N-H stretch
2955, 2860	C-H stretch (alkane)	
1735	C=O stretch (ester)	
1060	C-O stretch (alcohol and ester)	

Table 4: Mass Spectrometry Data (Predicted and Experimental, ESI-MS)

Compound	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
Methyl 2-amino-4-methoxybutanoate (Predicted)	148.0974	116.0712, 88.0606, 74.0606, 56.0500
Methionine methyl ester (Experimental)	164.0740	116.0709, 104.0531, 61.0287
Homoserine methyl ester (Experimental)	134.0761	116.0709, 74.0606, 56.0500

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Acquire ^1H and ^{13}C NMR spectra on a 500 MHz NMR spectrometer.
- **^1H NMR Parameters:**
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Acquisition time: 4.0 s
 - Spectral width: 16 ppm
- **^{13}C NMR Parameters:**
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 30°
 - Acquisition time: 1.0 s
 - Spectral width: 240 ppm
- **Data Processing:** Apply a line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C spectra before Fourier transformation. Phase and baseline correct all spectra.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples, place one drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
- **Parameters:**
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16
- **Data Processing:** Perform a background scan of the clean ATR crystal prior to sample analysis. The final spectrum is presented in transmittance or absorbance mode.

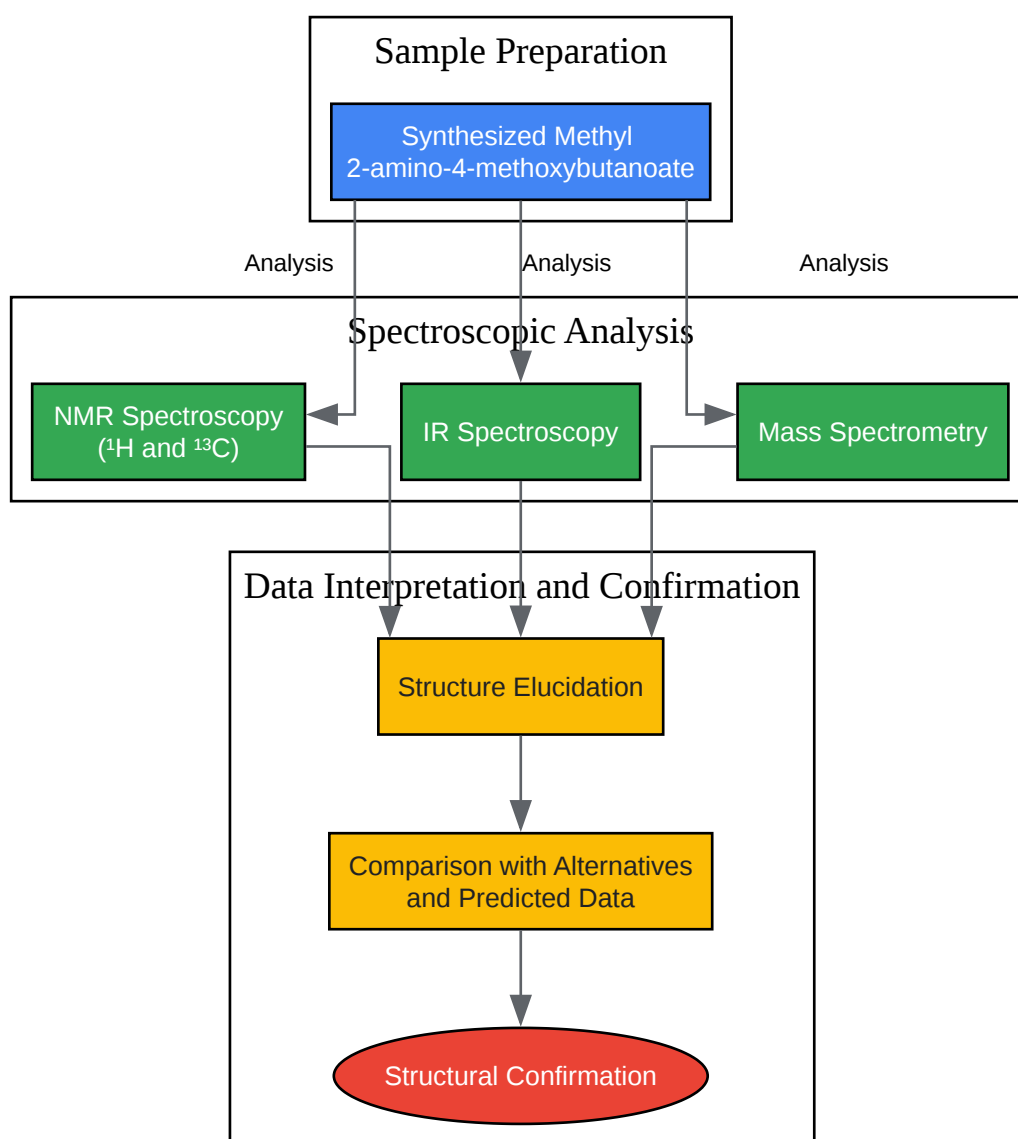
Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
- **Instrumentation:** Analyze the sample using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- **Parameters (Positive Ion Mode):**
 - Infusion flow rate: 5 $\mu\text{L}/\text{min}$
 - Capillary voltage: 3.5 kV
 - Nebulizing gas (N_2): 1.5 L/min
 - Drying gas (N_2) temperature: 200 $^{\circ}\text{C}$
 - Mass range: m/z 50-500

- Data Processing: Process the acquired data to identify the protonated molecular ion $[M+H]^+$ and characteristic fragment ions.

Visualization of Analytical Workflow

The logical flow for the spectroscopic confirmation of **Methyl 2-amino-4-methoxybutanoate** is outlined in the following diagram.



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Caption: Workflow for the spectroscopic confirmation of **Methyl 2-amino-4-methoxybutanoate**.

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